molecular formula C18H15F2N5O3S B2806032 N-(5-((2,6-difluorophenyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1396808-65-3

N-(5-((2,6-difluorophenyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2806032
CAS No.: 1396808-65-3
M. Wt: 419.41
InChI Key: OWLGHRKPQKUVAG-UHFFFAOYSA-N
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Description

N-(5-((2,6-difluorophenyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H15F2N5O3S and its molecular weight is 419.41. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivative Development

This compound belongs to a class of chemicals that are of interest due to their complex heterocyclic structures, which are often explored for various synthetic pathways and potential applications in medicinal chemistry. The synthesis of related heterocyclic compounds involves conventional chemical methods and modern techniques like microwave-assisted reactions, which offer higher yields in shorter times. For instance, compounds like isothiazolopyridines, pyridothiazines, and pyridothiazepines, which share structural similarities with the specified compound, have been synthesized using bromination, diazo-coupling, and other chemical transformations, highlighting the versatility and reactivity of such molecular frameworks (Youssef et al., 2012).

Biological Activity and Application

While the specific biological activities of "N-(5-((2,6-difluorophenyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide" are not directly available, compounds with similar structures have been investigated for their biological effects. For example, various synthesized thiazole and pyridine derivatives are studied for their potential antitumor, antimicrobial, and antioxidant activities, as well as their application in dyeing polyester fibers, indicating a broad spectrum of potential applications in pharmacology and materials science (Khalifa et al., 2015).

Potential Therapeutic Implications

The structural complexity and functional diversity of such compounds make them valuable candidates for developing new therapeutic agents. Their synthesis and modification could lead to the discovery of novel drugs with significant biological activities, including anticonvulsant, antimicrobial, and antitumor effects. The research in this area often focuses on modifying the core structure to enhance these properties and reduce potential toxicity, contributing to the development of new medications and treatments.

For more in-depth information on these studies and their implications, the following references provide detailed insights:

  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines by (Youssef et al., 2012).
  • Synthesis and Biological Activity of Novel Arylazothiazole Disperse Dyes Containing Selenium for Dyeing Polyester Fibers by (Khalifa et al., 2015).

Properties

IUPAC Name

N-[5-[(2,6-difluorophenyl)carbamoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N5O3S/c1-9-7-13(24-28-9)16(26)23-17-21-12-5-6-25(8-14(12)29-17)18(27)22-15-10(19)3-2-4-11(15)20/h2-4,7H,5-6,8H2,1H3,(H,22,27)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLGHRKPQKUVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.